5-Amino-4-fluoro-2-methyl-N-propyl-benzamide
Overview
Description
5-Amino-4-fluoro-2-methyl-N-propyl-benzamide is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of an amino group, a fluoro group, a methyl group, and a propyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Amino-4-fluoro-2-methyl-N-propyl-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 4-fluoro-2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
5-Amino-4-fluoro-2-methyl-N-propyl-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-4-fluoro-2-methyl-N-propyl-benzamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-4-fluoro-2-methyl-N-propyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Amino-4-fluoro-2-methyl-N-propyl-benzamide can be compared with other similar compounds, such as:
4-Fluoro-2-methyl-N-propylbenzamide: Lacks the amino group, which may result in different chemical reactivity and biological activity.
5-Amino-2-methyl-N-propylbenzamide: Lacks the fluoro group, which may affect its interactions with molecular targets.
5-Amino-4-fluoro-N-propylbenzamide: Lacks the methyl group, which may influence its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-amino-4-fluoro-2-methyl-N-propylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-3-4-14-11(15)8-6-10(13)9(12)5-7(8)2/h5-6H,3-4,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERNMUMLJWQQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1C)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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